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molecular formula C8H5BrClN B1339241 2-Bromo-2-(4-chlorophenyl)acetonitrile CAS No. 53731-99-0

2-Bromo-2-(4-chlorophenyl)acetonitrile

Cat. No. B1339241
M. Wt: 230.49 g/mol
InChI Key: AKYZXEVLLDNHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953490

Procedure details

4-Chlorophenylacetonitrile (303.2 g., 2.0 mole) is heated to 90°C. on a steam bath and 48% hydrobromic acid (5drops) is added. Bromine (336 g., 2.1 mole) is then added dropwise to the stirred melt over a 1-hour period at 90° -95°C. The reaction mixture is heated an additional 15 minutes and then cooled. Benzene (300 ml.) is then added and 100 ml. of the benzene is removed by distillation at 80°C. The solution is cooled, filtered and the benzene removed to afford 435.5 g. of crude product which is extracted with 3 liters of hexane at 50°-55°C. Isopropanol (100 ml.) is added to the hexane solution which is then cooled to 25°C. The product is collected by filtration to afford 235.2 g. (57% yield) of 4-chlorophenyl-α-bromoacetonitrile, m.p. 46°-49°C.
Quantity
303.2 g
Type
reactant
Reaction Step One
Quantity
336 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[Br:11]Br>Br.C1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([Br:11])[C:9]#[N:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
303.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Step Two
Name
Quantity
336 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Br
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated an additional 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
of the benzene is removed by distillation at 80°C
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the benzene removed
CUSTOM
Type
CUSTOM
Details
to afford 435.5 g
EXTRACTION
Type
EXTRACTION
Details
of crude product which is extracted with 3 liters of hexane at 50°-55°C
ADDITION
Type
ADDITION
Details
Isopropanol (100 ml.) is added to the hexane solution which
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
CUSTOM
Type
CUSTOM
Details
to afford 235.2 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C#N)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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